2,6-Dinitroaniline

Vue d'ensemble

Description

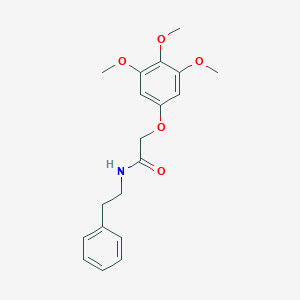

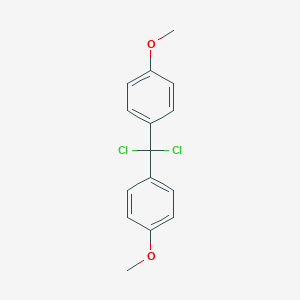

2,6-Dinitroaniline is a dinitroaniline that serves as a precursor to various new 1,2,3-trisubstituted halobenzene derivatives . It is used for organic synthesis intermediates and dyes intermediates .

Molecular Structure Analysis

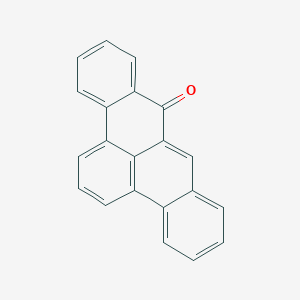

The molecular formula of this compound is C6H5N3O4 . The average mass is 183.122 Da and the monoisotopic mass is 183.028000 Da . The molecule contains a total of 18 bonds, including 13 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 2 nitro groups (aromatic) .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm³, a boiling point of 354.5±22.0 °C at 760 mmHg, and a flash point of 168.2±22.3 °C . It has a molar refractivity of 43.6±0.3 cm³, a polar surface area of 118 Ų, and a molar volume of 115.4±3.0 cm³ . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Applications De Recherche Scientifique

Intermédiaires de Synthèse Organique

La 2,6-Dinitroaniline est un intermédiaire important dans la synthèse organique. Elle est utilisée dans la préparation de divers composés, notamment le 2,6-dinitroiodobenzène, qui est un précurseur clé de nouveaux dérivés d'halobenzène 1,2,3-trisubstitués . Ces dérivés sont essentiels au développement de nouvelles molécules organiques avec des applications potentielles en pharmacie, en agrochimie et en science des matériaux.

Colorants et Pigments

Dans l'industrie des colorants, la this compound est utilisée comme intermédiaire pour créer des colorants. Les groupes nitro du composé confèrent les propriétés chimiques nécessaires à la synthèse de colorants complexes, qui sont ensuite utilisés dans les textiles, les encres et les revêtements .

Agriculture: Production d'Herbicides

Les composés de la dinitroaniline, y compris la this compound, sont largement utilisés dans la production d'herbicides de pré-levée. Ces herbicides contrôlent les mauvaises herbes graminées et à feuilles larges en inhibant la formation de microtubules, qui est essentielle à la division cellulaire et à la croissance des plantes .

Science de l'Environnement: Bioremédiation

La this compound et ses dérivés font l'objet d'études environnementales pour leur impact sur les écosystèmes. La recherche sur la biodégradation et la biorémédiation de ces composés est cruciale pour atténuer leurs effets sur les organismes non ciblés et garantir la sécurité des pratiques agricoles .

Chimie Analytique: Développement de l'ELISA

Le composé a été utilisé dans le développement d'essais immunoenzymatiques (ELISA) pour la détection sensible des composés nitroaniline dans des échantillons environnementaux comme l'eau et le sol. Cette application est importante pour la surveillance environnementale et pour assurer la conformité aux réglementations de sécurité .

Science des Matériaux: Dérivés d'Halobenzène

En science des matériaux, la this compound est utilisée pour synthétiser des dérivés d'halobenzène, qui ont des applications dans la création de matériaux avancés. Ces matériaux peuvent posséder des propriétés uniques telles que la stabilité thermique, la résistance à la dégradation et la conductivité électrique .

Mécanisme D'action

Safety and Hazards

2,6-Dinitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .

Propriétés

IUPAC Name |

2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUSCYRJMXLNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209402 | |

| Record name | 2,6-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

606-22-4 | |

| Record name | 2,6-Dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DINITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W27G0QBD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2,6-dinitroaniline herbicides, like trifluralin and oryzalin, primarily act by disrupting cell division in plants. [] They interfere with the formation of microtubules, which are essential components of the mitotic spindle. [] This disruption prevents chromosomes from separating properly during cell division, leading to the formation of multinucleated cells and ultimately inhibiting plant growth. [, ]

A: The inhibition of lateral root development is a characteristic effect of 2,6-dinitroanilines. [] This is likely due to the high rate of cell division occurring in root tips, making them particularly susceptible to the microtubule-disrupting effects of these herbicides. [, ]

A: Root tip swelling is a common morphological response to this compound herbicide exposure. [] It is indicative of cell division disruption, where cells continue to grow in size without undergoing division, resulting in a swollen appearance. []

A: The molecular formula of this compound is C6H5N3O4, and its molecular weight is 183.12 g/mol. []

A: Yes, this compound exhibits characteristic peaks in its infrared spectrum, specifically in the regions associated with nitro group vibrations. [] Additionally, its nuclear magnetic resonance (NMR) spectrum provides information about the arrangement of hydrogen atoms within the molecule, confirming its structure. []

A: The persistence of 2,6-dinitroanilines in soil is considered moderate, with dinitramine and butralin showing less persistence compared to others. [] This moderate persistence allows for effective weed control while minimizing the risk of long-term soil contamination and potential carryover effects on subsequent crops. []

ANone: This question cannot be answered from the provided abstracts. The abstracts focus on the use of this compound as a herbicide and the study of its chemical properties. There is no mention of its catalytic properties.

A: The type and position of substituents on the this compound core significantly impact their herbicidal activity and selectivity. [, , ] For instance, variations in N-alkyl substituents can alter the compound's lipophilicity, affecting its uptake and translocation within plants. [, ]

A: Yes, structural variations within the this compound class can lead to differences in toxicity towards various plant species. [, ] The specific substituents on the aromatic ring and the amine group can influence their interactions with target sites within plant cells, impacting their overall herbicidal efficacy and selectivity. []

A: The formulation of this compound herbicides plays a crucial role in their efficacy by influencing their solubility, stability, and uptake by plants. [] These herbicides are often formulated as emulsifiable concentrates or granules to enhance their dispersion and availability in the soil. []

ANone: This question cannot be answered from the provided abstracts. The abstracts primarily focus on scientific research related to this compound and its derivatives. They do not specifically address Safety, Health, and Environment (SHE) regulations.

ANone: This question cannot be answered from the provided abstracts. The provided research primarily focuses on this compound and its derivatives as herbicides. As a result, the studies concentrate on their effects on plants and their behavior in environmental matrices, rather than pharmacokinetic and pharmacodynamic properties in humans or animals.

A: Tobacco (Nicotiana tabacum) callus tissue cultures have been used to investigate the effects of various this compound herbicides on plant growth. [] These in vitro systems allow for controlled studies on the impact of these compounds on cell division and growth, providing insights into their mode of action. []

A: Yes, field studies have shown the effectiveness of this compound herbicides in controlling various weed species. For instance, profluralin and butralin effectively controlled johnsongrass (Sorghum halepense) in soybean fields. [] Additionally, dibutalin demonstrated selective weed control in watermelon (Citrullus lanatus) fields. []

A: Yes, recent studies have identified reduced sensitivity to fluazinam in Clarireedia jacksonii isolates collected from golf courses in the United States. [] This reduced sensitivity highlights the potential for resistance development, emphasizing the need for judicious fungicide use and resistance management strategies. []

ANone: These questions cannot be answered from the provided abstracts. The focus of these questions relates to drug delivery, targeting, and other pharmaceutical aspects that are not directly addressed in the context of this compound as a herbicide or its chemical properties.

ANone: This question cannot be answered from the provided abstracts. While the research discusses various this compound herbicides and their efficacy, it does not delve into specific alternative herbicide classes or compare their performance, cost, or environmental impact.

ANone: This question cannot be answered from the provided abstracts. The abstracts focus on the scientific aspects of this compound and its derivatives, without specifically addressing recycling or waste management strategies.

ANone: This question cannot be answered from the provided abstracts. The provided research does not explicitly discuss the research infrastructure or specific resources used in the studies.

A: Substituted 2,6-dinitroanilines were first reported as herbicides in 1960. [] This discovery marked a significant development in weed control strategies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)

![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)

![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)

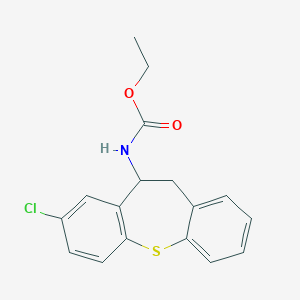

![octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188653.png)